REACTION_CXSMILES
|
[CH2:1](Cl)/[CH:2]=[CH:3]/[CH2:4]Cl.[C:7]([CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])#[N:8].[Cl-].C(C([NH3+])(C(=O)CCCCCCC)C(=O)CCCCCCC)(=O)CCCCCCC.[OH-].[K+]>C1C=CC=CC=1>[CH:2]([CH:3]1[CH2:4][C:9]1([C:7]#[N:8])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH2:1] |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(/C=C/CCl)Cl
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OCC
|
Name
|
tricaprylylmethylammonium chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)(=O)C(C(CCCCCCC)=O)(C(CCCCCCC)=O)[NH3+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate was prepared in accordance with the procedure of U.S
|
Type
|
ADDITION
|
Details
|
were charged to a reactor
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with agitation
|
Type
|
ADDITION
|
Details
|
A mild exotherm was observed with the addition of caustic and
|
Type
|
TEMPERATURE
|
Details
|
external cooling
|
Type
|
CUSTOM
|
Details
|
was provided as necessary
|
Type
|
TEMPERATURE
|
Details
|
to maintain mild reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
while removing water
|
Type
|
DISTILLATION
|
Details
|
by azeotropic distillation
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Type
|
CUSTOM
|
Details
|
the benzene evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C(C1)(C(=O)OCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |